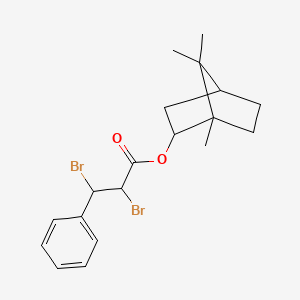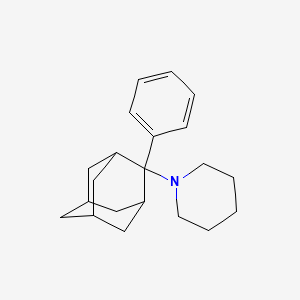
Trimethylphosphine oxide
Vue d'ensemble
Description
Synthesis Analysis
Trimethylphosphine oxide can be synthesized through several methods, with a common route involving the oxidation of trimethylphosphine. An improved synthesis method from phosphorus trichloride and methyl lithium has been reported, yielding trimethylphosphine, which upon oxidation forms trimethylphosphine oxide with yields of 60 percent at -78°C (Markham, Dietz, & Martin, 1973).
Molecular Structure Analysis
The molecular structure of trimethylphosphine oxide has been determined using various spectroscopic techniques. Electron diffraction studies of gaseous trimethylphosphine reveal critical structural parameters, offering insights into its geometric configuration (Bartell & Brockway, 1960). Additionally, the infrared and Raman spectra of trimethylphosphine oxide provide information on its vibrational modes, compatible with phosphorus-oxygen and phosphorus-carbon bond force constants (Daasch & Smith, 1951).
Chemical Reactions and Properties
Trimethylphosphine oxide participates in various chemical reactions, demonstrating its reactivity and versatility. For instance, it reacts with trimethylindium to form adducts and compounds that decompose into indium phosphide and methane under specific conditions (Didchenko, Alix, & Toeniskoetter, 1960). The radical cation of trimethylphosphine oxide exhibits unique reactivity, highlighting its potential in radical chemistry (Li et al., 1996).
Physical Properties Analysis
The physical properties of trimethylphosphine oxide, such as its vibrational frequencies and molecular structure, have been thoroughly investigated. Theoretical studies complement experimental data, providing a comprehensive understanding of its behavior and characteristics (Jensen, 2005).
Applications De Recherche Scientifique
Spectroscopic Halogen Bond Descriptors
- Scientific Field: Chemistry
- Application Summary: Trimethylphosphine oxide is used in the study of halogen bonds in spectroscopy . An extensive series of 128 halogen-bonded complexes formed by trimethylphosphine oxide and various F-, Cl-, Br-, I- and At-containing molecules were studied .
- Methods of Application: The study was conducted using DFT calculations in vacuum . The correlations between halogen bond energy, distance, halogen’s σ-hole size, QTAIM parameters at halogen bond critical point and changes of spectroscopic parameters of phosphine oxide upon complexation were observed .
- Results: The results reveal correlations between halogen bond properties and the corresponding NMR and IR spectra .
Adsorption on Silicalite
- Scientific Field: Material Science
- Application Summary: The adsorption state of trimethylphosphine oxide (TMPO) on siliceous MFI-type zeolite, silicalite, has been studied .
- Methods of Application: TMPO was loaded by vapor as well as the solvent methods, and 31 P and 1 H magic-angle-spinning (MAS) NMR spectra were measured .
- Results: The results indicate that TMPO molecules move to a more stable site with a smaller space, resulting in suppression of the molecular motion .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: Trimethylphosphine oxide is a common side product in organic synthesis, including the Wittig, Staudinger, Mitsunobu reactions and also in the manufacture of triphenylphosphine .
- Methods of Application: It is used in various organic reactions .
- Results: It helps in the successful completion of the reactions .
Crystallization
- Scientific Field: Crystallography
- Application Summary: It is a popular reagent to induce the crystallization of various chemical compounds .
- Methods of Application: It is added to solutions to promote crystal formation .
- Results: It helps in the formation of crystals from solutions .
Ligand for Hard Metal Centers
- Scientific Field: Inorganic Chemistry
- Application Summary: It acts as an excellent ligand for hard metal centers .
- Methods of Application: It is used in the formation of complexes with hard metals .
- Results: It forms stable complexes with hard metals .
Polymerization of Phosphine and Nitric Oxide
- Scientific Field: Polymer Chemistry
- Application Summary: Trimethylphosphine oxide is reported as an intermediate in the room-temperature polymerization of phosphine and nitric oxide to solid P x H y .
- Methods of Application: The polymerization process occurs at room temperature .
- Results: The result is a solid polymer with the formula P x H y .
Oxidation of Tertiary Phosphines
- Scientific Field: Organic Chemistry
- Application Summary: Tertiary phosphine oxides are usually prepared by oxidation of tertiary phosphines .
- Methods of Application: The oxidation process involves the reaction of tertiary phosphines with an oxidizing agent .
- Results: The result is the formation of tertiary phosphine oxides .
Inducing Crystallization
- Scientific Field: Crystallography
- Application Summary: Trimethylphosphine oxide is a popular reagent to induce the crystallization of various chemical compounds .
- Methods of Application: It is added to solutions to promote crystal formation .
- Results: It helps in the formation of crystals from solutions .
Polymerization of Phosphine and Nitric Oxide
- Scientific Field: Polymer Chemistry
- Application Summary: Trimethylphosphine oxide is reported as an intermediate in the room-temperature polymerization of phosphine and nitric oxide to solid P x H y .
- Methods of Application: The polymerization process occurs at room temperature .
- Results: The result is a solid polymer with the formula P x H y .
Oxidation of Tertiary Phosphines
- Scientific Field: Organic Chemistry
- Application Summary: Tertiary phosphine oxides are usually prepared by oxidation of tertiary phosphines .
- Methods of Application: The oxidation process involves the reaction of tertiary phosphines with an oxidizing agent .
- Results: The result is the formation of tertiary phosphine oxides .
Inducing Crystallization
- Scientific Field: Crystallography
- Application Summary: Trimethylphosphine oxide is a popular reagent to induce the crystallization of various chemical compounds .
- Methods of Application: It is added to solutions to promote crystal formation .
- Results: It helps in the formation of crystals from solutions .
Safety And Hazards
Trimethylphosphine oxide may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
dimethylphosphorylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OP/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLWYXJORUTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217923 | |
| Record name | Trimethylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylphosphine oxide | |
CAS RN |
676-96-0 | |
| Record name | Trimethylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M39GK79DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)









![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)